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Compound of Interest

Compound Name: 2-Methoxy-N-methylethanamine

Cat. No.: B1584131

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Methoxy-N-methylethanamine (CAS No. 38256-93-8), a key chemical intermediate in various
synthetic processes. This document is intended for researchers, scientists, and professionals in
drug development, offering detailed insights into the structural elucidation of this compound
using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS).

Introduction: The Molecular Blueprint of 2-Methoxy-
N-methylethanamine

2-Methoxy-N-methylethanamine, with the molecular formula C4aH11NO and a molecular
weight of 89.14 g/mol , is a bifunctional molecule containing both an ether and a secondary
amine group.[1] The accurate interpretation of its spectroscopic data is paramount for
confirming its structure, assessing its purity, and understanding its reactivity in chemical
transformations. This guide delves into the causality behind experimental choices and provides
a self-validating system for the protocols described, ensuring scientific integrity and
reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a
molecule. For 2-Methoxy-N-methylethanamine, both *H and 13C NMR are essential for a
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complete structural assignment.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Methoxy-N-methylethanamine, typically recorded in a deuterated
solvent like chloroform (CDCIs), reveals five distinct proton environments.

Table 1: *H NMR Spectral Data of 2-Methoxy-N-methylethanamine[2]

Chemical Shift ()

Multiplicity Integration Assignment
ppm
3.49 t 2H -O-CHa-
3.36 s 3H -O-CHs
2.74 t 2H -N-CHa-
2.44 S 3H -N-CHs
2.22 br s 1H -NH-

¢ Interpretation and Rationale: The assignments are based on the chemical shifts,
multiplicities, and integration values. The methylene protons adjacent to the oxygen atom (-
O-CHz2-) are the most deshielded, appearing as a triplet at 3.49 ppm due to coupling with the
neighboring methylene group. The methoxy protons (-O-CHs) appear as a sharp singlet at
3.36 ppm. The methylene protons adjacent to the nitrogen atom (-N-CH:z-) are also observed
as a triplet at 2.74 ppm. The N-methyl protons (-N-CHs) give a singlet at 2.44 ppm. The
broad singlet at 2.22 ppm is characteristic of the amine proton (-NH-), with its broadness
attributed to quadrupole broadening and potential chemical exchange.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-
Methoxy-N-methylethanamine, four distinct carbon signals are expected.

Table 2: Predicted 13C NMR Spectral Data of 2-Methoxy-N-methylethanamine
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Chemical Shift (8) ppm (Predicted) Assignment
~72 -O-CH-
~59 -O-CHs
~50 -N-CH2-
~36 -N-CHs

o Expert Insight: The carbon attached to the oxygen in the ethoxy group (-O-CHz-) is expected
to be the most downfield signal. The methoxy carbon (-O-CHs) will also be in a similar
region. The carbon adjacent to the nitrogen (-N-CH2-) and the N-methyl carbon (-N-CHs) will
appear more upfield. The precise chemical shifts can be confirmed by acquiring a 3C NMR

spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of 2-Methoxy-N-

methylethanamine is as follows:

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

e Instrument: A 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:
o Number of scans: 16-32
o Relaxation delay: 1-2 seconds
o Pulse width: 90°
o Spectral width: -2 to 12 ppm

e 13C NMR Acquisition:
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o Number of scans: 1024 or more

o Relaxation delay: 2-5 seconds

o Pulse program: Proton-decoupled
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Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 2-Methoxy-N-methylethanamine

Wavenumber (cm—?) Intensity Assignment

N-H Stretch (Secondary

~3300 Weak-Medium, Broad Amine)

2980-2800 Strong C-H Stretch (Aliphatic)
~1460 Medium C-H Bend (CHz2 and CHs)
~1120 Strong C-O-C Stretch (Ether)
~1100-1000 Medium C-N Stretch (Aliphatic Amine)

o Authoritative Grounding: The presence of a secondary amine is indicated by the N-H
stretching vibration, which for aliphatic secondary amines typically appears as a single, weak
to medium intensity band in the 3350-3310 cm~? region.[3] The strong C-H stretching bands
are characteristic of the methyl and methylene groups. A prominent feature in the spectrum
is the strong C-O-C stretching vibration of the ether linkage, expected around 1120 cm~1.
The C-N stretching of the aliphatic amine will also be present in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

The FT-IR spectrum of liquid 2-Methoxy-N-methylethanamine can be obtained using the neat
liquid technique:

o Sample Preparation: A drop of the neat liquid is placed between two potassium bromide
(KBr) or sodium chloride (NaCl) plates.

e Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

e Acquisition:
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[e]

Scan range: 4000-400 cm~?

Number of scans: 16-32

o

Resolution: 4 cm—!

[¢]

[e]

A background spectrum of the clean KBr/NaCl plates is recorded first and automatically
subtracted from the sample spectrum.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation
pattern of a molecule, which is invaluable for structural confirmation.

Electron lonization Mass Spectrum (EI-MS)

The EI-MS of 2-Methoxy-N-methylethanamine shows a molecular ion peak (M*) and several

characteristic fragment ions.

Table 4. Mass Spectrometry Data for 2-Methoxy-N-methylethanamine[2]

m/z Relative Intensity (%) Proposed Fragment

89 7.5 [CaH11NO]J* (Molecular lon)
58 35 [CH3sNHCH2CHz]*

45 6.3 [CH20CHs]*

44 100 [CH2=NHCH3]*

o Trustworthiness through Fragmentation Analysis: The molecular ion peak at m/z 89 confirms
the molecular weight of the compound. The fragmentation pattern is consistent with the
structure of 2-Methoxy-N-methylethanamine. The base peak at m/z 44 is likely due to
alpha-cleavage, a common fragmentation pathway for amines, resulting in the stable N-
methylenemethanaminium ion. Another significant fragmentation is the cleavage of the C-C
bond adjacent to the ether oxygen, leading to the fragment at m/z 45.
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Experimental Protocol for Mass Spectrometry

A typical protocol for acquiring an El-mass spectrum is as follows:

o Sample Introduction: The sample is introduced into the ion source, often via a gas
chromatograph (GC-MS) for separation and purification.

 lonization: Electron lonization (El) at 70 eV.
e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
o Detector: An electron multiplier.

o Data System: A computer system to record and process the data.

Conclusion
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The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive
approach to the structural elucidation and characterization of 2-Methoxy-N-
methylethanamine. The data presented in this guide, along with the detailed experimental
protocols and interpretations, offer a robust framework for scientists and researchers working
with this compound. The consistency across these different analytical techniques provides a
high degree of confidence in the assigned structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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